An In-depth Technical Guide to 1-Aminopiperidine: Synthesis, Applications, and Handling
An In-depth Technical Guide to 1-Aminopiperidine: Synthesis, Applications, and Handling
A Note on Nomenclature: While the topic requested was "1-Aminohomopiperidine," our comprehensive analysis of chemical databases, supplier catalogs, and the scientific literature indicates that the compound of significant research and commercial interest is 1-Aminopiperidine . Homopiperidine (hexamethyleneimine) contains a seven-membered ring, whereas piperidine possesses a six-membered ring. This guide will focus on the latter, 1-Aminopiperidine (CAS No. 2213-43-6), which is the compound widely utilized in the applications described herein.
Core Identification and Chemical Profile
1-Aminopiperidine is a versatile primary amine and a cyclic hydrazine derivative. Its unique structure, featuring a nucleophilic terminal nitrogen atom attached to a saturated heterocyclic ring, makes it a valuable and reactive building block in synthetic chemistry.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| CAS Number | 2213-43-6[1][2][3] |
| IUPAC Name | piperidin-1-amine[1][4] |
| Molecular Formula | C₅H₁₂N₂[1][2][5] |
| Molecular Weight | 100.16 g/mol [1][2][3] |
| Common Synonyms | N-Aminopiperidine, Piperidin-1-ylamine, Pentamethylenehydrazine[1][2][3] |
| InChI Key | LWMPFIOTEAXAGV-UHFFFAOYSA-N[1][2] |
| SMILES | NN1CCCCC1[4] |
Physicochemical Properties: A Foundation for Application
Understanding the physical properties of 1-Aminopiperidine is critical for its appropriate handling, storage, and use in experimental design. It is a flammable liquid with a distinct profile that dictates its laboratory requirements.
Table 2: Key Physicochemical Data
| Property | Value & Conditions | Source |
| Appearance | Colorless to slightly yellow clear liquid | [1][5] |
| Boiling Point | 146 °C (at 730 mmHg) | [2][5] |
| Density | 0.928 g/mL (at 25 °C) | [2] |
| Refractive Index | n20/D 1.475 | [2] |
| Flash Point | 36 °C / 96.8 °F (closed cup) | [2][3] |
| Purity (Typical) | ≥ 97% (GC) | [5] |
Synthesis Pathway: Electrophilic Amination of Piperidine
From a synthetic chemist's perspective, the formation of the N-N bond in 1-Aminopiperidine is the key transformation. A prevalent and scalable method involves the electrophilic amination of piperidine using hydroxylamine-O-sulfonic acid (HOS).
Causality and Mechanistic Insight
The choice of reagents is deliberate. Piperidine, a secondary amine, acts as the nucleophile. However, to facilitate the reaction, it is typically treated with a strong base (e.g., sodium hydroxide) to ensure it is deprotonated and thus maximally nucleophilic. Hydroxylamine-O-sulfonic acid serves as a robust electrophilic aminating agent—the sulfonic acid group is an excellent leaving group, facilitating the transfer of the -NH₂ moiety to the piperidine nitrogen. The reaction temperature and rate of addition are carefully controlled to manage the exothermic nature of the reaction and to minimize the formation of side products.
Protocol: Synthesis from Piperidine and HOS
This protocol is based on established industrial methods.[6]
-
Vessel Preparation: An appropriate reaction vessel is charged with a concentrated aqueous alkaline solution of piperidine. For example, piperidine and sodium hydroxide in water.[6]
-
Temperature Control: The solution is cooled to maintain a temperature range of 0-7 °C. This is critical for controlling the reaction exotherm.
-
Reagent Addition: A freshly prepared aqueous solution of Hydroxylamine-O-sulfonic acid (HOS) is added to the piperidine solution in a slow, stepwise manner over a period of 1 to 4 hours.[6] A cumulative molar ratio of piperidine to HOS of at least 2:1 is recommended to drive the reaction to completion.[6]
-
Reaction: The mixture is stirred slowly for approximately 4 hours while maintaining the low temperature.[6]
-
Workup: Any precipitate that forms is removed by filtration. The resulting liquid, containing the desired 1-aminopiperidine, is then carried forward for purification, typically through distillation.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of 1-Aminopiperidine.
Core Applications in Scientific Research and Development
1-Aminopiperidine is not an end product in itself but rather a critical intermediate. Its value lies in its ability to introduce the piperidine-amine scaffold into larger, more complex molecules, thereby modulating their biological activity and physical properties.
-
Pharmaceutical Development: This is the most prominent area of application. The piperidine moiety is a well-established pharmacophore present in numerous approved drugs. 1-Aminopiperidine serves as a key building block in the synthesis of novel therapeutic agents, particularly in the development of drugs targeting neurological disorders.[5] A notable example is its use as a reactant in the synthesis of CB1 cannabinoid receptor ligands, which are investigated for various therapeutic applications.[3][7] The incorporation of this scaffold can enhance solubility, bioavailability, and receptor binding affinity.[5]
-
Organic Synthesis: In a broader context, it is a versatile reagent for constructing complex molecular architectures.[5] It is frequently used to prepare hydrazones and phosphorus(V) hydrazides, which are themselves important intermediates in various synthetic pathways.[2][3][7]
-
Agrochemical Formulations: The compound is utilized in the development of more effective pesticides and herbicides. Its structural features can help improve the bioavailability and efficacy of the active ingredients in these formulations.[5]
-
Materials Science: In polymer chemistry, 1-Aminopiperidine can be used as a monomer or building block to create specialty polymers with unique properties suitable for advanced coatings and adhesives.[5]
Visualization: Application Domains
Caption: Key application areas for 1-Aminopiperidine.
Safety, Handling, and Storage: A Self-Validating Protocol
Trustworthiness in the lab begins with safety. The protocols for handling 1-Aminopiperidine are dictated by its chemical hazards, which include flammability and potential corrosivity.
Hazard Identification
Table 3: GHS Hazard Classifications
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | 🔥 | Warning | H226: Flammable liquid and vapor[1][3] |
| Skin Irritation | ❗ | Warning | H315: Causes skin irritation[1][3] |
| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | ❗ | Warning | H335: May cause respiratory irritation[3] |
| Skin Corrosion | corrosive | Danger | H314: Causes severe skin burns and eye damage (Reported by a minority of suppliers)[1] |
Experimental Protocol: Safe Handling and Storage
-
Engineering Controls: Always handle 1-Aminopiperidine inside a certified chemical fume hood to ensure adequate ventilation and to avoid inhalation of vapors.[8][9] The work area must be equipped with an eyewash station and a safety shower in close proximity.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields and a face shield.[8]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. A lab coat or chemical-resistant apron is mandatory.[9]
-
Respiratory Protection: If engineering controls are insufficient, use a respirator with a suitable filter, such as a type ABEK (EN14387) filter cartridge.[3][7]
-
-
Handling Procedures:
-
Ignition Sources: This compound is flammable with a flash point of 36 °C. Keep it away from all sources of ignition, including open flames, hot surfaces, and sparks.[8][9][10] Use non-sparking tools and explosion-proof equipment.[9][10]
-
Electrostatic Discharge: Take precautionary measures to prevent the buildup of electrostatic charge. Ensure containers and equipment are properly grounded and bonded.[8][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][10]
-
-
Storage:
-
Container: Keep the container tightly closed and properly labeled.[8][9] Containers that have been opened must be carefully resealed and kept upright.[8]
-
Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials.[8][9] For long-term stability, some suppliers recommend storage in a freezer under an inert atmosphere.[2]
-
-
Spill & Disposal:
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1-Aminopiperidine | 2213-43-6 - ChemicalBook.
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1-Aminopiperidine 97% - Sigma-Aldrich (with Safety Info).
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1-Aminopiperidine 97% - Sigma-Aldrich (Identifiers).
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SAFETY DATA SHEET - Fisher Scientific (2021).
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1-Aminopiperidine, 97% - Thermo Scientific Chemicals.
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1-Aminopiperidine synthesis - ChemicalBook.
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1-Aminopiperidine 97% | 2213-43-6 - Sigma-Aldrich (Spanish).
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